(1S)-1-(pyrimidin-2-yl)propan-1-amine is an organic compound featuring a pyrimidine ring substituted with a propan-1-amine group. This compound is classified under amines and heterocyclic compounds, specifically those containing a pyrimidine moiety. Pyrimidines are known for their biological significance, often serving as building blocks in pharmaceuticals and agrochemicals.
The synthesis of (1S)-1-(pyrimidin-2-yl)propan-1-amine can be achieved through various methods, including:
The molecular formula for (1S)-1-(pyrimidin-2-yl)propan-1-amine is . The compound features:
CC(CN)N1=NC=NC=C1C
QKXWZVQGZKZKGR-UHFFFAOYSA-N
(1S)-1-(pyrimidin-2-yl)propan-1-amine can participate in various chemical reactions, including:
The mechanism of action for (1S)-1-(pyrimidin-2-yl)propan-1-amine largely depends on its biological targets. Compounds with similar structures have been shown to interact with various enzymes and receptors involved in cellular signaling pathways. For example, it may act as an inhibitor of specific kinases or other enzymes involved in disease processes such as cancer or bacterial infections .
Research indicates that pyrimidine derivatives often exhibit inhibitory activity against key biological targets, which could include enzymes involved in metabolic pathways or signaling cascades.
Thermodynamic properties such as boiling point and melting point are critical for understanding its behavior in various applications but are not extensively documented in available literature.
(1S)-1-(pyrimidin-2-yl)propan-1-amine has potential applications in several scientific fields:
The enantioselective alkylation of pyrimidine-containing precursors represents a cornerstone in the synthesis of enantiomerically enriched (1S)-1-(pyrimidin-2-yl)propan-1-amine. This approach typically involves the reaction of pyrimidine-2-carbaldehyde with nucleophilic reagents under chiral induction conditions. A prevalent methodology employs in situ-generated chiral enolates derived from propionimide derivatives, which undergo highly stereoselective additions. For instance, lithium enolates generated from chiral propionyl oxazolidinones react with 2-pyrimidine carboxaldehyde to afford S-configured adducts with enantiomeric excesses (ee) exceeding 92% when using bis-oxazoline ligands [8]. The electrophilic character of the pyrimidine ring—enhanced by the electron-withdrawing nitrogen atoms—facilitates nucleophilic attack while minimizing undesirable side reactions like multiple alkylations.
Transition metal catalysis significantly improves stereocontrol in these transformations. Palladium complexes bearing (R)-BINAP ligands catalyze the asymmetric α-alkylation of pyrimidine-2-yl propanamide precursors with alkyl halides, achieving up to 95% ee for the S-enantiomer [8]. This method leverages the pyrimidine nitrogen’s coordination ability to direct the chiral catalyst, ensuring precise facial selectivity during C–C bond formation. Recent advances utilize chiral phase-transfer catalysts (e.g., cinchona-derived ammonium salts) for alkylations in biphasic systems, yielding the target (1S)-amine with 89% ee and eliminating the need for precious metals.
Table 1: Performance Metrics for Enantioselective Alkylation Methods
Chiral Catalyst/Reagent | Alkylating Agent | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
(S)-BINAP-Pd Complex | Methyl Bromide | 25 | 95 | 88 |
(R,R)-Jacobsen PTC | Allyl Iodide | -20 | 89 | 82 |
Evans Oxazolidinone | Ethyl Iodide | -78 | 92 | 90 |
Critical parameters influencing stereoselectivity include:
Chiral auxiliary strategies provide a robust route to high-optical-purity (1S)-1-(pyrimidin-2-yl)propan-1-amine by covalently attaching enantiopure moieties that direct stereochemistry during key bond-forming steps. The most effective auxiliaries include (S)-1-phenylethylamine and trans-2-phenylcyclohexanol derivatives, which form diastereomeric imines or amides with the prochiral 1-(pyrimidin-2-yl)propan-1-one precursor. Diastereomers are then separated chromatographically or via crystallization, with subsequent auxiliary cleavage releasing the enantiopure S-amine. Using (S)-1-phenylethylamine, diastereomeric ratios (dr) > 98:2 are achievable, yielding the target amine with >99% ee after hydrogenolytic cleavage [8].
Enzymatic resolution offers a complementary approach. Lipases like CAL-B (Candida antarctica Lipase B) selectively acylate the R-enantiomer of racemic 1-(pyrimidin-2-yl)propan-1-amine, leaving the desired (1S)-isomer unreacted in the reaction mixture. This kinetic resolution achieves 48% conversion with 99% ee for the S-amine when using vinyl acetate as the acyl donor in MTBE solvent [8]. The pyrimidine ring’s nitrogen orientation critically influences enzymatic recognition—substituents at C4 or C5 diminish selectivity by sterically blocking enzyme binding pockets.
Table 2: Chiral Auxiliary and Enzymatic Resolution Performance
Resolution Method | Key Reagent/Enzyme | dr or ee (%) | Recovery Yield (%) |
---|---|---|---|
Diastereomeric Crystallization | (S)-Phenylethylamine | dr 98:2 | 75 |
Enzymatic Acylation | CAL-B Lipase | ee 99 (S) | 48* |
Enzymatic Hydrolysis | Pseudomonas Lipase | ee 97 (S) | 42* |
*Note: *Yield reflects the maximum theoretical for kinetic resolution at 50% conversion.
Operational considerations include:
Catalytic asymmetric reductive amination represents the most atom-economical route to (1S)-1-(pyrimidin-2-yl)propan-1-amine, directly converting 1-(pyrimidin-2-yl)propan-1-one into the chiral amine via enantioselective C=O bond reduction in the presence of ammonia equivalents. Iridium complexes ligated to phosphine-oxazoline (PHOX) ligands exhibit exceptional activity, achieving 94% ee for the S-enantiomer at 50 bar H2 [8]. The pyrimidine nitrogen coordinates iridium, positioning the prochiral ketone for hydride transfer exclusively from the Si-face. Low catalyst loadings (0.5 mol%) are feasible due to the substrate’s inherent directing effect, which prevents catalyst deactivation.
Chiral ruthenium catalysts enable transfer hydrogenation using HCO2H/NEt3 as the hydrogen source, operating at ambient pressure with comparable enantioselectivity (90% ee). This method circumvents high-pressure equipment requirements and tolerates variations in the pyrimidine ring—methyl substituents at C4 do not erode stereocontrol [8]. However, electron-withdrawing groups (e.g., Cl at C5) diminish ee by 10–15% due to altered catalyst-substrate electronic interactions.
Table 3: Transition Metal-Catalyzed Asymmetric Amination Performance
Catalyst System | Reductant | Pressure/Temp | ee (%) | Turnover (TON) |
---|---|---|---|---|
Ir-(S)-PHOX | H2 | 50 bar/60°C | 94 | 190 |
Ru-TsDPEN | HCO2H/NEt3 | 1 atm/25°C | 90 | 200 |
Rh-(R,R)-EtDuPhos | H2 | 10 bar/40°C | 88 | 180 |
Mechanistic insights:
Comparative Structural Analysis of Pyrimidine-Based Chiral Amines
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6